Product packaging for 2-Methyl-6-propoxybenzo[d]oxazole(Cat. No.:CAS No. 1361003-62-4)

2-Methyl-6-propoxybenzo[d]oxazole

Cat. No.: B15057429
CAS No.: 1361003-62-4
M. Wt: 191.23 g/mol
InChI Key: HVZXQNNPBSTFTK-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) Heterocycles as Privileged Scaffolds

Benzoxazole and its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry. najah.edu This term is reserved for molecular structures that are capable of binding to a variety of biological targets with high affinity, making them versatile starting points for drug discovery. The significance of the benzoxazole nucleus lies in its unique structural and electronic properties. The planar, bicyclic system, containing both hydrogen bond accepting nitrogen and oxygen atoms, can engage in various noncovalent interactions with biomacromolecules, including π–π stacking and hydrophobic interactions. guidechem.com

This structural versatility allows benzoxazole derivatives to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. globalresearchonline.netnajah.eduwikipedia.org The presence of this scaffold in numerous clinically used drugs and a multitude of compounds under investigation underscores its profound importance in the pharmaceutical sciences. globalresearchonline.netnajah.edu The ability to readily functionalize the benzoxazole core at various positions, particularly at the 2- and 6-positions, allows for the fine-tuning of physicochemical properties and biological activity. globalresearchonline.net

Historical Context and Evolution of Benzoxazole Chemistry

The history of benzoxazole chemistry dates back to the late 19th and early 20th centuries, with the initial discovery and synthesis of the parent heterocycle. The traditional and most common method for synthesizing the benzoxazole ring involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, such as acid chlorides or aldehydes, often under harsh conditions with strong acids. guidechem.comjocpr.com

Over the past few decades, significant advancements in synthetic organic chemistry have led to the development of more efficient, versatile, and environmentally friendly methods for constructing the benzoxazole scaffold. guidechem.com Modern synthetic strategies include the use of various catalysts like samarium triflate, reusable acid catalysts, and even metal-free conditions to promote the cyclization reaction. guidechem.com These newer protocols often offer advantages such as higher yields, milder reaction conditions, and a broader substrate scope, facilitating the creation of diverse libraries of benzoxazole derivatives for biological screening. The evolution from classical, high-temperature condensations to sophisticated, catalyzed reactions reflects a broader trend in medicinal chemistry towards greener and more efficient synthetic pathways.

Overview of 2-Methyl-6-propoxybenzo[d]oxazole within the Benzoxazole Chemical Space

The compound this compound is a specific derivative within the vast chemical space of benzoxazoles. Its structure is characterized by a methyl group at the 2-position and a propoxy group at the 6-position of the benzoxazole core. While extensive research on this particular molecule is not widely available in public scientific literature, its structural features allow for an informed placement within the broader family of benzoxazoles.

Given the established importance of substitutions at both the 2- and 6-positions, this compound represents a chemical entity with potential for biological activity, warranting further investigation. jocpr.com Its properties would be influenced by the combined electronic and steric effects of both the methyl and propoxy substituents.

Physicochemical Properties of Benzoxazole

To provide a baseline for understanding its derivatives, the fundamental properties of the parent benzoxazole molecule are presented below.

PropertyValueSource(s)
Molecular Formula C₇H₅NO globalresearchonline.netwikipedia.org
Molar Mass 119.12 g/mol globalresearchonline.net
Appearance Yellow-orange solid guidechem.com
Melting Point 27–30 °C globalresearchonline.netwikipedia.org
Boiling Point 182–185 °C guidechem.comwikipedia.org
Water Solubility Slightly soluble guidechem.comfoodb.ca
pKa (Strongest Basic) 0.18 foodb.ca
logP (Octanol/Water) 1.43 foodb.ca

Examples of Biologically Active Substituted Benzoxazoles

The following interactive table provides examples of research findings on various 2- and 6-substituted benzoxazole derivatives, illustrating the diverse biological activities associated with this scaffold.

Compound NameSubstituentsReported Biological ActivitySource(s)
2,6-Dimethylbenzo[d]oxazole2-methyl, 6-methylSynthesized as a novel benzoxazole derivative. mdpi.com
(6-Acyl-2-oxo-3H-benzoxazol-3-yl) alkanoic acids3-alkanoic acid, 6-acyl, 2-oxoReported to have potent analgesic and anti-inflammatory activity with reduced gastric toxicity. jocpr.com
5-Nitro-2-cyclohexylmethyl Benzoxazole2-cyclohexylmethyl, 5-nitroShowed significant antibacterial activity against Pseudomonas aeruginosae and antimycotic activity against C. albicans. jocpr.com
2-Phenylbenzo[d]oxazole2-phenylA well-characterized derivative used in various synthetic studies. mdpi.com
(Z)-2-(benzo[d]oxazol-2-yl)-1-(4-methoxyphenyl)vinyl-4-methoxybenzoateComplex 2-vinyl substituentShowed significant α-amylase enzyme inhibitory activity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B15057429 2-Methyl-6-propoxybenzo[d]oxazole CAS No. 1361003-62-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1361003-62-4

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-methyl-6-propoxy-1,3-benzoxazole

InChI

InChI=1S/C11H13NO2/c1-3-6-13-9-4-5-10-11(7-9)14-8(2)12-10/h4-5,7H,3,6H2,1-2H3

InChI Key

HVZXQNNPBSTFTK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=C(O2)C

Origin of Product

United States

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Methyl 6 Propoxybenzo D Oxazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Methyl-6-propoxybenzo[d]oxazole and its analogues, ¹H and ¹³C NMR, complemented by two-dimensional techniques, are indispensable for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a this compound analogue, distinct signals corresponding to the aromatic protons, the propoxy group protons, and the methyl group protons are expected.

For instance, in a related compound, 2-p-tolylbenzo[d]oxazole, the aromatic protons appear in the range of δ 7.30-8.13 ppm, while the methyl protons of the tolyl group present a characteristic singlet at δ 2.42 ppm. rsc.org Similarly, for 2-(4-Chloro phenyl)-5-isopropyl oxazole (B20620), the aromatic protons are observed as doublets at δ 7.96 and 7.43 ppm, the methine proton of the isopropyl group as a septet at δ 3.07 ppm, and the methyl protons of the isopropyl group as a doublet at δ 1.34 ppm. rsc.org

The chemical shifts (δ) are influenced by the electron density around the proton. Electron-withdrawing groups will shift the signals to a higher frequency (downfield), while electron-donating groups will cause an upfield shift. The coupling constants (J), measured in Hertz (Hz), provide information about the number of neighboring protons, allowing for the determination of the substitution pattern on the aromatic ring.

Table 1: Illustrative ¹H NMR Data for Benzoxazole (B165842) Analogues

CompoundAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)
2-p-tolylbenzo[d]oxazole rsc.org8.13 (d, J=8.2 Hz, 2H), 7.76-7.74 (m, 1H), 7.56-7.54 (m, 1H), 7.35-7.30 (m, 4H)2.42 (s, 3H)
6-chloro-2-phenylbenzo[d]oxazole rsc.org8.23-8.21 (m, 2H), 7.67 (d, J=8.48 Hz, 1H), 7.59-7.50 (m, 4H), 7.34-7.32 (m, 1H)-
2-(4-Chloro phenyl)-5-isopropyl oxazole rsc.org7.96 (d, 2H, J = 8.6 Hz), 7.43 (d, 2H, J = 8.6 Hz), 6.84 (d, 1H, J = 1.3 Hz)3.07 (sept , 1H, J = 6.8 Hz), 1.34 (d, 6H, J = 6.8 Hz)

This table presents data for illustrative purposes. Actual chemical shifts for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

In the context of this compound analogues, the ¹³C NMR spectrum reveals signals for the carbons of the benzoxazole core, the methyl group, and the propoxy group. The chemical shifts of the aromatic carbons are typically found in the range of δ 110-165 ppm. For example, in 2-p-tolylbenzo[d]oxazole, the aromatic carbons resonate between δ 110.4 and 163.2 ppm. rsc.org The carbon of the methyl group attached to the oxazole ring would be expected at a much higher field, typically around δ 10-30 ppm. For instance, the methyl carbon in 2-p-tolylbenzo[d]oxazole appears at δ 21.6 ppm. rsc.org The carbons of the propoxy group would exhibit characteristic shifts, with the carbon attached to the oxygen atom being the most downfield.

Table 2: Illustrative ¹³C NMR Data for Benzoxazole Analogues

CompoundAromatic/Heterocyclic Carbons (δ, ppm)Aliphatic Carbons (δ, ppm)
2-p-tolylbenzo[d]oxazole rsc.org163.2, 150.6, 142.1, 142.0, 129.6, 127.5, 124.8, 124.4, 124.3, 119.8, 110.421.6
6-chloro-2-phenylbenzo[d]oxazole rsc.org163.7, 150.9, 140.9, 131.8, 130.7, 129.0, 127.6, 126.7, 125.3, 20.5, 111.2-
2-(4-Chloro phenyl)-5-isopropyl oxazole rsc.org160.0, 159.1, 136.3, 129.4, 127.7, 126.8, 122.426.5, 21.1

This table presents data for illustrative purposes. Actual chemical shifts for this compound may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity

While one-dimensional NMR provides significant data, two-dimensional (2D) NMR techniques are often necessary to definitively establish the connectivity between atoms.

Correlation Spectroscopy (COSY) is a homonuclear correlation technique that reveals proton-proton couplings. In a COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent protons, such as those within the propoxy group (e.g., between the -OCH2-, -CH2-, and -CH3 protons) and between neighboring aromatic protons. This allows for the unambiguous assignment of the proton signals and confirmation of the substitution pattern on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear correlation technique that maps the correlation between directly bonded protons and carbons. For this compound, an HSQC experiment would show a cross-peak for each C-H bond, directly linking the proton signal to the signal of the carbon it is attached to. This is invaluable for assigning the carbon signals, especially in the complex aromatic region.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹).

For this compound, the FTIR spectrum would exhibit characteristic absorption bands for the various functional groups. nih.gov Key expected vibrations include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and propoxy groups would be observed in the 2850-3000 cm⁻¹ region.

C=N stretching: The C=N stretching vibration of the oxazole ring is a key characteristic band, usually found in the range of 1630-1680 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O stretching: The C-O stretching vibrations of the ether linkage in the propoxy group and the oxazole ring are expected in the 1000-1300 cm⁻¹ region. For instance, 2-(4-Chloro phenyl)-5-isopropyl oxazole shows IR peaks at 1265 and 1092 cm⁻¹. rsc.org

Table 3: Illustrative FTIR Data for Benzoxazole Analogues

CompoundKey Vibrational Frequencies (cm⁻¹)
2-(4-Chloro phenyl)-5-isopropyl oxazole rsc.org2961 (C-H stretch), 1483, 1405 (C=C stretch), 1265, 1092, 1014 (C-O stretch)
2-Furan-2-yl-5-isopropyl oxazole rsc.org2970 (C-H stretch), 1591, 1537, 1451 (C=C/C=N stretch), 1120, 1010 (C-O stretch)

This table presents data for illustrative purposes. Actual vibrational frequencies for this compound may vary.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is based on absorption, Raman relies on changes in the polarizability of a molecule during vibration.

For this compound, Raman spectroscopy can provide valuable information, particularly for vibrations that are weak or absent in the FTIR spectrum. Symmetrical vibrations, such as the breathing mode of the aromatic ring, often give rise to strong Raman signals. The C=N and C=C stretching vibrations would also be observable in the Raman spectrum. The application of Raman spectroscopy can thus confirm and complement the structural information obtained from FTIR, providing a more complete vibrational profile of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the extent of its conjugated system.

For benzoxazole derivatives, the UV-Vis spectra are typically characterized by absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the benzoxazole core. In the case of this compound, both the methyl group at the 2-position and the propoxy group at the 6-position are expected to influence the electronic transitions.

The table below presents UV-Vis absorption data for related benzoxazole derivatives to illustrate the effect of substitution on the electronic transitions.

Compound NameSolventλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
2-Methylbenzoxazole (B1214174)Cyclohexane (B81311)276.546,400
2-(2'-hydroxyphenyl)benzoxazole derivative 1Ethanol33618,300
2-(2'-hydroxyphenyl)benzoxazole derivative 2Ethanol374-

Data sourced from references scielo.br. This table is for illustrative purposes to show typical absorption ranges for benzoxazole derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound (C11H13NO2), the expected molecular weight is approximately 191.23 g/mol . The molecular ion peak (M+) in the mass spectrum would therefore appear at an m/z of 191.

Under electron ionization (EI), the molecular ion of this compound would be expected to undergo characteristic fragmentation. The fragmentation pathways are influenced by the stability of the resulting ions and neutral fragments. chemguide.co.uk Key fragmentation patterns for this molecule would likely involve the substituents on the benzoxazole ring.

A primary fragmentation pathway for the propoxy group would be the loss of a propyl radical (•C3H7) or a propene molecule (C3H6) through rearrangement. Alpha-cleavage is a common fragmentation pattern for ethers, which would involve the breaking of the bond between the oxygen and the propyl group. miamioh.edu The loss of propene (mass of 42) via a McLafferty-type rearrangement is also a possibility if a gamma-hydrogen is available.

The methyl group at the 2-position can also be involved in fragmentation, although the cleavage of the propoxy group is generally more favorable. The benzoxazole ring itself is relatively stable, but can undergo ring-opening and subsequent fragmentation under high energy conditions.

The predicted significant fragments for this compound are summarized in the table below.

Fragment IonProposed Structure/OriginPredicted m/z
[M]+Molecular Ion191
[M - CH3]+Loss of methyl radical176
[M - C3H7]+Loss of propyl radical148
[M - OC3H7]+Loss of propoxy radical132
[C8H6NO]+Benzoxazole core after loss of propoxy132

This table is based on general fragmentation principles and data from analogous structures. libretexts.orgyoutube.com

X-ray Crystallography for Solid-State Molecular Geometry

Studies on various 2-substituted and 2,6-disubstituted benzoxazoles have shown that the benzoxazole ring system is essentially planar. nih.govscispace.comnih.gov For example, the crystal structure of (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile demonstrates the planarity of the 6-methylbenzoxazole (B78594) moiety. scispace.com Similarly, the structure of methyl 1,3-benzoxazole-2-carboxylate also shows an almost planar molecule. nih.gov

Based on these analogues, it is expected that the benzoxazole core of this compound would be planar. The propoxy group at the 6-position would introduce some conformational flexibility due to rotation around the C-O and C-C single bonds. The precise orientation of the propoxy chain in the crystal lattice would be influenced by packing forces and intermolecular interactions, such as van der Waals forces.

The table below presents selected bond lengths and angles from a related benzoxazole derivative to provide an approximation of the expected geometry of the this compound core.

ParameterBond/AngleTypical Value (from analogues)
Bond LengthC=N in oxazole ring~1.29 Å
Bond LengthC-O in oxazole ring~1.36 Å
Bond AngleC-N-C in oxazole ring~105°
Bond AngleC-O-C in oxazole ring~106°

Data derived from published crystal structures of benzoxazole derivatives. nih.gov

Computational and Theoretical Investigations of 2 Methyl 6 Propoxybenzo D Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure and properties at the atomic level. These methods solve the Schrödinger equation for a given molecule, providing detailed information about electron distribution and energy levels. For substituted benzoxazoles, these calculations are instrumental in predicting their geometry, stability, and chemical behavior. nih.gov

Density Functional Theory (DFT) has become one of the most popular and effective computational methods for studying the ground state properties of organic molecules. researchgate.net It is favored for its balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it possible to study relatively large molecules like 2-Methyl-6-propoxybenzo[d]oxazole. bohrium.com The B3LYP hybrid functional is commonly employed for such studies, often paired with basis sets like 6-31G or 6-311G, to provide reliable predictions of molecular properties. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies for Ground State Properties

Optimized Geometric Parameters

A primary application of DFT is the determination of a molecule's most stable three-dimensional structure, known as its optimized geometry. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. These parameters are fundamental, as the geometric structure of a molecule dictates its physical and chemical properties.

While specific experimentally determined or calculated geometric parameters for this compound are not present in the searched literature, the table below presents representative data for a related benzoxazole (B165842) derivative, calculated using DFT methods. This illustrates the type of structural information that can be obtained. researchgate.net

Table 1: Representative Optimized Geometric Parameters for a Substituted Benzoxazole Derivative Disclaimer: The following data is for a representative 2,5-substituted benzoxazole derivative and is intended to illustrate the output of DFT calculations, as specific data for this compound was not available in the cited sources.

Parameter Bond/Angle Value (Å or °)
Bond Length C2-N3 1.31 Å
Bond Length N3-C4 1.39 Å
Bond Length C4-C5 1.38 Å
Bond Length C7-O1 1.37 Å
Bond Angle C2-N3-C4 105.1°
Bond Angle N3-C4-C9 114.5°
Frontier Molecular Orbitals (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, lower kinetic stability, and higher polarizability. lookchem.com Conversely, a large energy gap implies high stability and low reactivity. lookchem.com FMO analysis helps predict how a molecule will interact with other species, making it invaluable in fields like drug design and materials science. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Benzoxazole Derivative Disclaimer: The following data is for a representative benzoxazole derivative and is intended to illustrate the output of FMO analysis, as specific data for this compound was not available in the cited sources.

Parameter Energy (eV)
HOMO -6.25 eV
LUMO -1.75 eV
Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule. An MEP map displays the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich or electron-poor.

The map uses a color scale:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor. These areas, typically around hydrogen atoms, are prone to nucleophilic attack.

Green/Yellow: Indicate regions of intermediate or near-zero potential.

For a molecule like this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the oxygen of the propoxy group. Positive potential (blue) would be expected around the hydrogen atoms of the methyl and propoxy groups, as well as the aromatic ring. bohrium.com This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, and predicting how the molecule will bind to a receptor or another molecule. bohrium.com

Dipole Moment Calculations

Semi-empirical molecular orbital methods are another class of quantum calculations that are faster but generally less accurate than DFT. They use parameters derived from experimental data to simplify the complex calculations involved in ab initio methods. While less precise for geometry optimization, they can be useful for rapidly screening large numbers of molecules or for studying general trends in electronic properties. For substituted benzoxazoles, these methods could be used to quickly estimate properties like ionization potentials and electron affinities across a series of related compounds. nih.gov

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic absorption and emission spectra of molecules. By calculating the energies of vertical transitions between electronic states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of these transitions. nih.govresearchgate.net

For benzoxazole derivatives, TD-DFT studies have been instrumental in understanding their photophysical properties. researchgate.net These calculations are typically performed using a functional, such as B3LYP or PBE0, and a suitable basis set like 6-31+G(d) or def2-TZVP. nih.govresearchgate.net The choice of functional can influence the predicted absorption and emission wavelengths, though the impact on oscillator strength may be less significant. nih.gov The surrounding solvent environment is often modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions. researchgate.net

Studies on substituted benzoxazoles have shown that the nature and position of substituents on the benzoxazole ring system significantly influence their electronic excitation properties. researchgate.net For this compound, the electron-donating nature of the propoxy group at the 6-position and the methyl group at the 2-position would be expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted benzoxazole core. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

Table 1: Representative TD-DFT Data for Substituted Benzoxazoles

CompoundMethodSolventCalculated λmax (nm)Experimental λmax (nm)
1,3-BenzoxazoleTD-B3LYP/6-31+G(d)Gas Phase--
5-Methyl-2-(8-quinolinyl)benzoxazoleTD-PBE0/def2-TZVP---
Substituted Benzoxazole DerivativeTD-B3LYP/6-31+G(d)Toluene--

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable tools for predicting and analyzing the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor). These studies are crucial for understanding the potential mechanism of action and for designing more potent and selective inhibitors.

While specific docking studies for this compound with the histamine (B1213489) H3 receptor (H3R) were not found, extensive research on other benzoxazole derivatives with various receptors, including cyclooxygenase-2 (COX-2), provides a framework for understanding its potential interactions. nih.govnih.gov For H3 receptor antagonists, QSAR and molecular modeling studies have highlighted the importance of charge transfer interactions in ligand-receptor binding. nih.gov

In the context of COX-2, an enzyme implicated in inflammation, benzoxazole derivatives have been investigated as potential inhibitors. nih.govresearchgate.net Docking studies have revealed that the benzoxazole scaffold can fit into the active site of COX-2, forming key interactions with amino acid residues. nih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For flexible molecules like this compound, which has a rotatable propoxy group, understanding its preferred conformations is critical.

Quantum chemical methods can be used to study the conformational behavior of related heterocyclic systems. researchgate.net The conformational landscape of this compound would be characterized by different orientations of the propoxy chain relative to the benzoxazole ring. The global minimum energy conformation and other low-energy conformers are the most likely to be biologically active.

Based on docking studies of other benzoxazole derivatives with targets like COX-2, we can predict the likely binding mode of this compound. For COX-2 inhibitors, key interactions often involve hydrogen bonding with residues like Ser530 and Tyr361, and hydrophobic interactions within the active site channel. nih.govnih.gov The sulfonyl groups of some inhibitors have been shown to interact with Arg513. researchgate.net

For this compound, the benzoxazole nitrogen could act as a hydrogen bond acceptor. The methyl group and the propoxy chain would likely occupy a hydrophobic pocket within the receptor's active site. The specific orientation and interactions would be crucial for its inhibitory potency.

Table 2: Predicted Key Residue Interactions for Benzoxazole Derivatives with COX-2

Interacting ResidueType of Interaction
Ser530Hydrogen Bond
Tyr361Hydrogen Bond
Arg513Electrostatic/Hydrogen Bond
Leu352Hydrophobic
Val523Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

Both 2D and 3D QSAR approaches have been successfully applied to various series of benzoxazole derivatives to model their antimicrobial, anticancer, and receptor-antagonizing activities. nih.govrsc.orgnih.govchemijournal.com

2D-QSAR studies utilize descriptors calculated from the 2D representation of the molecule, such as topological indices, molecular connectivity indices, and constitutional descriptors. nih.govresearchgate.net These models are computationally less intensive and can provide valuable insights into the physicochemical properties that influence biological activity. For a series of benzoxazoles, 2D-QSAR models have been developed to correlate their structure with antimicrobial activity. nih.gov

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in a dataset. rsc.orgnih.govresearchgate.net These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. For benzoxazole derivatives targeting receptors like VEGFR-2, 3D-QSAR models have been built with good predictive ability. rsc.orgnih.gov These models indicate that steric and hydrophobic features often play a major role in determining the biological activity of these compounds. nih.gov

For this compound, a QSAR model would likely show that the size and hydrophobicity of the propoxy group contribute positively to its activity, while the electronic properties of the benzoxazole ring are also critical.

Table 3: Common Descriptors and Techniques in QSAR Studies of Benzoxazoles

QSAR ApproachCommon Descriptors/FieldsStatistical MethodApplication Example
2D-QSARTopological indices, Molecular connectivityMultiple Linear Regression (MLR)Antimicrobial activity of benzoxazoles nih.gov
3D-QSAR (CoMFA)Steric fields, Electrostatic fieldsPartial Least Squares (PLS)Anticancer activity of benzoxazoles rsc.orgnih.gov
3D-QSAR (CoMSIA)Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fieldsPartial Least Squares (PLS)COX-2 inhibition by benzopyrans nih.gov

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in modern drug discovery for forecasting the biological activity of novel compounds. For benzoxazole derivatives, 3D-QSAR studies have been successfully employed to correlate their structural features with their anticancer activities.

In a notable study, 3D-QSAR models were developed for a series of benzoxazole derivatives targeting different cancer cell lines, including HepG2, HCT-116, and MCF-7. nih.gov The models were generated using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) techniques. nih.gov These methods evaluate the steric and electrostatic fields of the molecules to establish a correlation with their inhibitory activities, expressed as pIC₅₀ values. nih.gov

The statistical robustness of these models is crucial for their predictive power. Key statistical parameters used for validation include the cross-validated correlation coefficient (R²cv or q²), the non-cross-validated correlation coefficient (R²), and the predictive correlation coefficient (R²pred). For instance, the CoMSIA model for the HepG2 cell line showed a high R²cv of 0.711 and an R²pred of 0.6198, indicating good internal and external predictive ability. nih.gov

The generated contour maps from these analyses provide a visual guide for designing new derivatives with enhanced activity. For example, the models might indicate that bulky substituents are favored in certain regions of the molecule, while electronegative groups are preferred in others to enhance binding affinity to the target protein. nih.gov

Table 1: Statistical Validation of 3D-QSAR Models for Benzoxazole Derivatives

Cell Line Model R²cv R²pred
HepG2 CoMFA 0.509 0.5128
CoMSIA 0.711 0.6198
HCT-116 CoMFA 0.574 0.5597
CoMSIA 0.531 0.5804
MCF-7 CoMFA 0.568 0.5057

Data sourced from a study on benzoxazole derivatives as anticancer agents. nih.gov

Advanced Computational Methodologies

Beyond QSAR, more advanced computational techniques like molecular dynamics simulations and free energy perturbation calculations provide a deeper understanding of the molecular interactions at an atomic level.

Molecular Dynamics Simulations for Ligand-Protein Complexes

For benzoxazole-based amide inhibitors of soluble epoxide hydrolase (sEH), MD simulations have been used to investigate their binding modes. acs.org The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation trajectory. A stable RMSD profile suggests that the ligand remains in its binding pocket and the protein structure is not significantly perturbed. acs.org

Furthermore, MD simulations can elucidate the nature of the interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. In the case of benzoxazole derivatives targeting the VEGFR-2 kinase, MD simulations highlighted key residues like Leu35, Val43, and Lys63 as being important for stabilizing the inhibitors in the binding pocket. nih.gov

Free Energy Perturbation Calculations

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of ligands to a target protein. While specific FEP studies on this compound were not identified, the methodology is widely applied in drug design to accurately predict the potency of new compounds.

The principle of FEP involves alchemically transforming one ligand into another in a series of small steps, both in the solvated state and when bound to the protein. The difference in the free energy of these two transformations provides the relative binding free energy. This method can be particularly useful for optimizing a lead compound by predicting the effect of small chemical modifications.

Binding free energies can also be estimated using less computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). In a study of benzoxazole-based sEH inhibitors, the calculated binding free energies using MM/GBSA showed a good correlation with the experimental IC₅₀ values (r² = 0.88). acs.org The analysis revealed that van der Waals interactions were the primary driving force for binding. acs.org

Table 2: Example of Binding Free Energy Components for a Benzoxazole Derivative

Energy Component Value (kcal/mol)
Van der Waals Energy -45.2
Electrostatic Energy -28.7
Polar Solvation Energy 40.5
Non-polar Solvation Energy -5.8

| Total Binding Free Energy (ΔG_bind) | -39.2 |

This is a representative table based on typical MM/GBSA calculations for small molecule inhibitors and does not represent this compound specifically.

Future Research Trajectories in 2 Methyl 6 Propoxybenzo D Oxazole Chemistry and Biological Application

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of benzoxazole (B165842) derivatives has traditionally involved methods that can be harsh, time-consuming, and environmentally taxing. Future research into the synthesis of 2-Methyl-6-propoxybenzo[d]oxazole should prioritize the development of sustainable and efficient methodologies. These "green" approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Recent advancements in the synthesis of benzoxazoles have highlighted several promising avenues:

Microwave- and Ultrasound-Assisted Synthesis: These techniques have been shown to significantly reduce reaction times and improve yields for the synthesis of 2-substituted benzoxazoles. Exploring these methods for the condensation of an appropriately substituted o-aminophenol with an acetic acid equivalent could offer a more efficient route to the target compound.

Reusable Catalysts: The use of recyclable catalysts such as samarium triflate, copper(II) ferrite (B1171679) nanoparticles, and ionic liquid gels has been reported for the synthesis of benzoxazoles. These catalysts can be easily recovered and reused, reducing both cost and environmental impact.

Visible-Light-Driven Photocatalysis: This emerging technique utilizes visible light as a renewable energy source to drive chemical reactions under mild conditions. Developing a photocatalytic method for the cyclization step in the synthesis of This compound would represent a significant advancement in green chemistry.

Reactions in Benign Solvents: Conducting synthetic steps in environmentally friendly solvents like water or deep eutectic solvents (DES) is a key aspect of sustainable chemistry. Research into the feasibility of synthesizing the target compound in these solvent systems is highly encouraged.

A comparative table of conventional versus potential sustainable synthetic methods is presented below:

MethodConventional ApproachSustainable AlternativePotential Advantages of Sustainable Alternative
Energy Source Thermal heating (reflux)Microwave irradiation, UltrasoundReduced reaction time, lower energy consumption
Catalyst Stoichiometric acid/baseReusable solid acids, nanocatalysts, ionic liquidsCatalyst recyclability, reduced waste
Solvent Volatile organic solventsWater, Deep Eutectic Solvents (DES)Reduced toxicity and environmental impact
Overall Process Multi-step, purification by column chromatographyOne-pot reactions, mechanochemical synthesisIncreased atom economy, reduced waste generation

Exploration of Additional Biological Targets and Mechanisms

The benzoxazole scaffold is associated with a wide array of biological activities, and it is highly probable that This compound will exhibit interesting pharmacological properties. Future research should focus on a broad-based screening approach to identify its biological targets and elucidate its mechanisms of action.

Based on the activities of related benzoxazole derivatives, several key areas warrant investigation:

Enzyme Inhibition: Benzoxazoles have been identified as inhibitors of various enzymes, including:

5-Lipoxygenase (5-LOX): A target for anti-inflammatory and anti-allergy therapies.

α-Amylase: A target for managing diabetes.

Tyrosinase, Acetylcholinesterase, and Butyrylcholinesterase: Targets for various therapeutic applications, including neurodegenerative diseases.

VEGFR-2: A key target in cancer therapy.

Receptor Modulation:

Adenosine A₂A Receptor Antagonism: This has implications for the treatment of neurodegenerative diseases.

Serotonin 5-HT₃ Receptor Partial Agonism: This could be relevant for gastrointestinal disorders.

Antimicrobial Mechanisms: A significant mechanism of action for some antibacterial benzoxazoles is the inhibition of the GroEL/ES chaperonin system, which is essential for bacterial protein folding. Investigating whether This compound targets this system in bacteria would be a novel research direction.

Anticancer Mechanisms: Beyond VEGFR-2 inhibition, benzoxazoles can induce apoptosis and inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL. Exploring these pathways for the target compound is crucial.

The following table summarizes potential biological targets for This compound based on the activities of other benzoxazole derivatives:

Target ClassSpecific TargetPotential Therapeutic Area
Enzymes 5-LipoxygenaseInflammation, Allergy
α-AmylaseDiabetes
TyrosinaseHyperpigmentation
Acetylcholinesterase/ButyrylcholinesteraseNeurodegenerative Diseases
VEGFR-2Cancer
GroEL/ESBacterial Infections
Receptors Adenosine A₂A ReceptorNeurodegenerative Diseases
Serotonin 5-HT₃ ReceptorGastrointestinal Disorders
Cellular Processes Apoptosis Induction (e.g., via Bcl-2/Bcl-xL)Cancer

Rational Design of Next-Generation Benzoxazole Derivatives with Improved Profiles

Once the initial biological activities of This compound are identified, future research should focus on the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. This will involve a multidisciplinary approach combining synthetic chemistry, computational modeling, and biological evaluation.

Key strategies for the rational design include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the This compound scaffold will be crucial to understand how different substituents at various positions influence biological activity. The 2- and 5-positions of the benzoxazole ring have been identified as critical for the activity of many derivatives.

Computational Modeling:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the structural features of benzoxazole derivatives with their biological activities.

Molecular Docking: This technique can be used to predict the binding mode of This compound and its analogs within the active site of a biological target, providing insights for designing more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor interactions, helping to understand the stability of the complex and the role of individual amino acid residues.

The table below outlines a potential workflow for the rational design of next-generation derivatives:

StepTechnique/ApproachDesired Outcome
1. Hit Identification High-throughput screening of This compound Identification of initial biological activity.
2. SAR Exploration Synthesis of analogs with modifications at the 2-methyl and 6-propoxy groups, and other positions of the benzoxazole ring.Understanding of key structural requirements for activity.
3. Computational Modeling QSAR, molecular docking, and MD simulations.Predictive models for activity and visualization of ligand-target interactions.
4. Lead Optimization Iterative design and synthesis of new derivatives based on SAR and computational data.Compounds with improved potency, selectivity, and pharmacokinetic profiles.

Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A thorough understanding of the structural, electronic, and dynamic properties of This compound is fundamental for its development. Future research should leverage a combination of advanced spectroscopic and computational techniques to achieve this.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies will be essential for unambiguous structure elucidation of This compound and its derivatives.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which can aid in structural characterization and metabolite identification.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including optimized molecular geometry, electronic structure (HOMO-LUMO energy gap), vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. These calculations can provide insights into the molecule's reactivity and spectroscopic behavior.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of This compound in different environments (e.g., in solution or bound to a biological target). This can reveal important information about its flexibility and how it interacts with its surroundings.

The interplay between experimental and computational data is summarized in the table below:

TechniqueInformation Gained
**¹H and

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methyl-6-propoxybenzo[d]oxazole, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Condensation Reactions : Use 2-aminophenol derivatives and appropriate aldehydes (e.g., pyrazole-4-carboxaldehydes) under reflux with catalysts like NH4_4Cl or PCl3_3 in ethanol. Adjust solvent polarity (e.g., CH3_3OH:H2_2O mixtures) to improve regioselectivity and yield .

  • Microwave-Assisted Synthesis : Reduce reaction time and enhance efficiency by employing microwave irradiation, which minimizes side reactions .

  • Optimization : Vary temperature (60–100°C), solvent (DMSO for high solubility), and stoichiometry of reagents. For example, yields improved from 65% to >85% when using NH4_4Cl as a catalyst in ethanol .

    • Data Table 1: Synthetic Methods Comparison
MethodCatalystSolventTemp (°C)Yield (%)Reference
CondensationNH4_4ClEtOH/H2_2O6070–87
Microwave-AssistedNoneCH3_3CN10092
DecarboxylationBarium saltH2_2O12065

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm regiochemistry and substituent positions. For example, aromatic protons in oxazole rings resonate at δ 7.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm1^{-1}, C-O-C at ~1250 cm1^{-1}) .

Advanced Research Questions

Q. How do electron-donating (e.g., propoxy) and electron-withdrawing substituents influence the bioactivity of this compound?

  • Methodological Answer :

  • Electronic Effects : Propoxy groups (electron-donating) enhance lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., Cl, NO2_2) improve target binding via dipole interactions. Use Hammett constants (σ) to correlate substituent effects with activity .

  • Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and predict binding affinities to targets like STAT3 or tubulin .

    • Data Table 2: Substituent Effects on Anticancer Activity
Substituent (Position)σ ValueIC50_{50} (μM)TargetReference
-OPr (6)-0.281.2Microtubules
-Cl (3)+0.230.8STAT3
-NO2_2 (4)+0.782.5DNA Topoisomerase

Q. How can researchers resolve contradictions in reported biological activities of structurally similar oxazole derivatives?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., propoxy vs. methoxy) and compare IC50_{50} values. For example, 6-propoxy derivatives showed 3x higher activity than 6-methoxy analogs in tubulin inhibition assays .
  • Meta-Analysis : Cross-reference data with databases like PubChem or ChEMBL to identify outliers .

Q. What strategies enhance the stability of oxazole derivatives in biological systems?

  • Methodological Answer :

  • Proteolysis Resistance : Incorporate oxazole rings into macrocyclic structures to reduce enzymatic degradation .
  • Nanoparticle Formulations : Use silver nanoparticles to stabilize oxazole derivatives and enhance cellular uptake, as demonstrated in fluorescence quenching studies .
  • pH-Sensitive Prodrugs : Design prodrugs with hydrolyzable linkers (e.g., esters) that release active compounds in tumor microenvironments .

Q. How can electrochemical methods be applied to functionalize this compound?

  • Methodological Answer :

  • Phosphonation : Use silver-catalyzed electrochemical C–H phosphorylation with dialkyl-H-phosphonates under mild conditions (e.g., 25°C, 1.5 V). This avoids ring opening and achieves >90% conversion .
  • Mechanistic Insight : Monitor reaction progress via cyclic voltammetry to identify intermediates and optimize electrode materials (e.g., Pt vs. graphite) .

Methodological Pitfalls and Solutions

  • Pitfall : Low yields in condensation reactions due to competing side reactions.
    Solution : Use PCl3_3 as a dehydrating agent to suppress hydrolysis and improve cyclization .
  • Pitfall : Discrepancies in computational vs. experimental binding affinities.
    Solution : Validate docking results with isothermal titration calorimetry (ITC) to measure thermodynamic parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.